Icl-sirt078

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ICL-SIRT078 is a highly selective inhibitor of substrate-competitive Sirtuin 2 (SIRT2). Sirtuin 2 is a member of the sirtuin family of proteins, which are NAD±dependent deacetylases involved in various cellular processes, including aging, inflammation, and metabolism. This compound has shown significant neuroprotective effects, particularly in models of Parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ICL-SIRT078 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and conditions used in these steps are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

ICL-SIRT078 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It is stable under oxidative and reductive conditions, making it suitable for various biological applications .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and reagents like trifluoroacetic acid (TFA) for purification .

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Wissenschaftliche Forschungsanwendungen

ICL-SIRT078 is a selective inhibitor of the SIRT2 protein, which has shown promise in various scientific research applications, particularly in the study and potential treatment of neurodegenerative diseases and cancer .

SIRT2 Inhibition and Selectivity

this compound is highly selective for SIRT2, with an IC50 value of 1.45 μM against SIRT2 . It demonstrates excellent selectivity for SIRT2 over SIRT1 and SIRT3 . The compound is based on a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold and was identified through in silico screening .

Applications in Parkinson's Disease (PD) Research

this compound has shown neuroprotective functions in in vitro models of Parkinson's disease . Studies indicate that SIRT2 levels are elevated in PD models, and inhibiting SIRT2 can protect against dopaminergic cell death .

Antioxidant Properties

this compound does not appear to be directly related to antioxidant properties . However, it is worth noting that oxidative stress is implicated in several diseases where SIRT2 inhibitors show promise .

SIRT2 Inhibitors

this compound is a SIRT2 inhibitor . Other SIRT2 inhibitors include:

- Salermide SIRT1 IC50 = 43 μM, SIRT2 IC50 = 25 μM

- 33i SIRT1 IC50 > 300 μM, SIRT2 IC50 = 0.57 μM

- 24a SIRT1 IC50 > 100 μM, SIRT2 IC50 = 0.815 μM

- 53 SIRT1 IC50 = 77.4 μM, SIRT2 IC50 = 0.31 μM

Table of SIRT2 Inhibitors

| Inhibitor | Disease Indication | SIRT2 IC50 (μM) | Target |

|---|---|---|---|

| Salermide | — | 25 | SIRT1 and SIRT2 |

| This compound | PD | 1.45 | SIRT2 |

| 33i | AD | 0.57 | SIRT2 |

| 24a | — | 0.815 | SIRT2 |

| 53 | — | 0.31 | SIRT2 |

Wirkmechanismus

ICL-SIRT078 exerts its effects by selectively inhibiting Sirtuin 2. Sirtuin 2 is involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting Sirtuin 2, this compound disrupts these deacetylation processes, leading to changes in gene expression and cellular functions. The compound binds to the active site of Sirtuin 2, preventing the binding of NAD+ and the subsequent deacetylation reaction .

Vergleich Mit ähnlichen Verbindungen

ICL-SIRT078 is unique due to its high selectivity for Sirtuin 2 over other sirtuin family members like Sirtuin 1, Sirtuin 3, and Sirtuin 5 . Similar compounds include:

Cambinol: Another Sirtuin 2 inhibitor but with lower selectivity and potency compared to this compound.

AGK2: A Sirtuin 2 inhibitor with neuroprotective effects but less selective than this compound.

Tenovin-6: Inhibits multiple sirtuins, including Sirtuin 2, but with broader activity and less specificity.

This compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .

Eigenschaften

Molekularformel |

C28H26N4O2S |

|---|---|

Molekulargewicht |

482.6 g/mol |

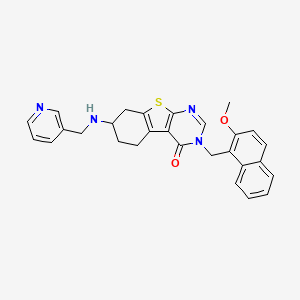

IUPAC-Name |

3-[(2-methoxynaphthalen-1-yl)methyl]-7-(pyridin-3-ylmethylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |

InChI-Schlüssel |

UEJBOCXPGHSONP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=CC=CC=C2C=C1)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)NCC6=CN=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.